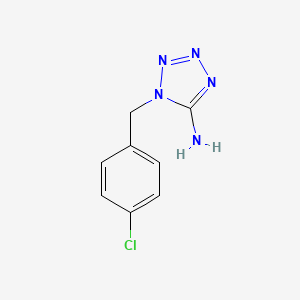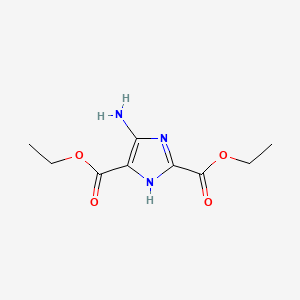
2,3-Dibromopentane
概要
説明
2,3-Dibromopentane is an organic compound with the molecular formula C5H10Br2 It is a dihaloalkane, meaning it contains two bromine atoms attached to adjacent carbon atoms in a pentane chain
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Dibromopentane can be synthesized through the bromination of pent-2-ene. The reaction involves the addition of bromine (Br2) to the double bond of pent-2-ene, resulting in the formation of this compound. This reaction typically occurs in an inert solvent such as carbon tetrachloride (CCl4) at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of bromine to pent-2-ene in a continuous flow reactor, ensuring efficient mixing and reaction completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 2,3-Dibromopentane undergoes several types of chemical reactions, including:
Elimination Reactions: When treated with a strong base such as sodium amide (NaNH2) in liquid ammonia, this compound undergoes a double elimination reaction to form pent-2-yne.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Common Reagents and Conditions:
Elimination Reactions: Sodium amide (NaNH2) in liquid ammonia.
Substitution Reactions: Hydroxide ions (OH-) or alkoxide ions (RO-) in an appropriate solvent.
Major Products:
Elimination Reactions: Pent-2-yne.
Substitution Reactions: Corresponding substituted pentanes, depending on the nucleophile used.
科学的研究の応用
2,3-Dibromopentane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying elimination and substitution reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, its derivatives may be explored for potential biological activity.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
作用機序
The mechanism of action of 2,3-dibromopentane in chemical reactions involves the breaking of carbon-bromine bonds and the formation of new bonds. In elimination reactions, the strong base abstracts a proton from a carbon atom adjacent to a bromine atom, leading to the formation of a double bond and the elimination of a bromide ion. In substitution reactions, a nucleophile attacks the carbon atom bonded to bromine, displacing the bromide ion and forming a new bond with the nucleophile .
類似化合物との比較
2,3-Dibromobutane: Similar to 2,3-dibromopentane but with a shorter carbon chain.
2,3-Dichloropentane: Similar structure but with chlorine atoms instead of bromine.
2,3-Diiodopentane: Similar structure but with iodine atoms instead of bromine.
Uniqueness: this compound is unique due to its specific reactivity patterns and the presence of bromine atoms, which influence its chemical behavior. The size and electronegativity of bromine atoms make this compound more reactive in certain types of reactions compared to its chloro or iodo counterparts .
特性
IUPAC Name |
2,3-dibromopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Br2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBRXRHBXMVUEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10871127 | |
| Record name | 2,3-Dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5398-25-4, 22415-74-3 | |
| Record name | 2,3-Dibromopentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5398-25-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005398254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-2,3-Dibromopentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022415743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dibromopentane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dibromopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10871127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dibromopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.025 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,3-dibromopentane used as a probe in reductive dehalogenation studies?
A1: this compound exists as stereoisomers - specifically, meso and D,L forms. When undergoing reductive dehalogenation, these isomers yield distinct products. The meso isomer primarily forms trans-2-pentene, while the D,L isomer yields predominantly cis-2-pentene [, ]. This stereospecificity makes this compound a valuable probe for discerning one-electron versus two-electron transfer mechanisms in reductive dehalogenation reactions.
Q2: What do the findings with this compound suggest about the formation of free radicals during reductive dehalogenation by metals?
A3: The high stereospecificity observed in the reduction of this compound by zero-valent metals suggests that the reaction might not involve the formation of free radicals that persist long enough to engage in radical-radical coupling or hydrogen-atom abstraction []. While products seemingly indicative of free radical coupling have been observed, these are more likely to arise from organometallic intermediates, potentially bound to the metal surface [].
Q3: Beyond reductive dehalogenation, has this compound been used in other research contexts?
A4: Yes, the threo isomer of this compound-1,5-diol, a derivative of this compound, has been utilized in synthetic organic chemistry []. For instance, it was used in the synthesis of (±)-1 -(2,3-dihydro[1,4]benzodioxin-2-yl)propane-1,3-diol, correcting a previous misidentification of the reaction product [].
Q4: What are the implications of the research using this compound for environmental remediation?
A5: Understanding the mechanisms of reductive dehalogenation, particularly with zero-valent metals, is crucial for optimizing remediation strategies for groundwater contaminated with halogenated organic compounds []. The insights gained from using this compound as a probe can help researchers and engineers develop more effective and efficient methods for removing these contaminants from the environment.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrobenzo[C]thiophene 2,2-dioxide](/img/structure/B1620255.png)



![1-(6-Iodobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B1620263.png)







![1-(2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B1620276.png)

